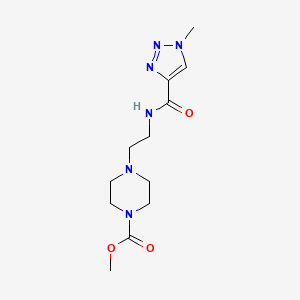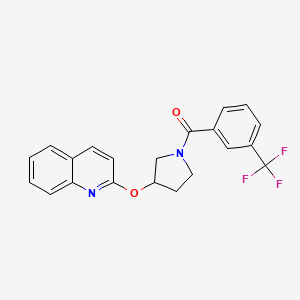
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry to develop compounds for treating human diseases . Quinoline is another important heterocyclic compound that forms the core of many natural products .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Quinoline derivatives can also be synthesized through various methods .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline ring also plays a significant role in the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and quinoline derivatives can be quite diverse, depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing pyrrolidine and quinoline rings would depend on the specific substituents and their positions in the molecule .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The quinoline moiety present in the compound is known for its pharmacological properties. Quinoline derivatives have been extensively studied for their potential as therapeutic agents due to their bioactive nature. This particular compound could be investigated for its efficacy against various diseases, leveraging the quinoline’s ability to interact with biological targets .
Antiviral Research
Quinoline derivatives have shown promise in antiviral research. The compound could be synthesized and screened for activity against a range of viruses. Its efficacy could be compared with standard drugs to determine its potential as an antiviral agent .
Anti-inflammatory Applications
The pharmacological evolution of quinoline derivatives includes their use as anti-inflammatory agents. This compound could be synthesized and tested for its ability to reduce inflammation in various models, which could lead to the development of new anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, have been reported to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous physiological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound could have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-quinolin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-3-5-15(12-16)20(27)26-11-10-17(13-26)28-19-9-8-14-4-1-2-7-18(14)25-19/h1-9,12,17H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIASADDIGDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2901572.png)
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2901573.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2901574.png)
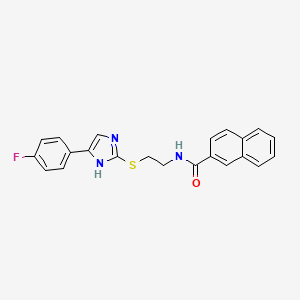

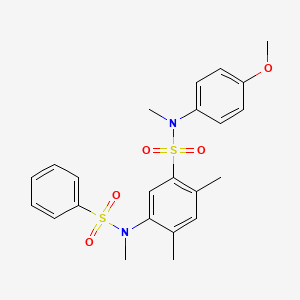
![7'a-Methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one](/img/structure/B2901579.png)
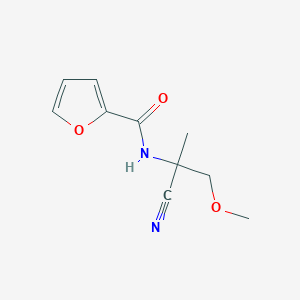
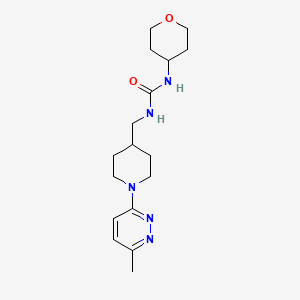
![5-Methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2901589.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2901590.png)

